2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl, amino, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one typically involves multiple steps. One common method involves the C-allylation of 2-(acetylamino)-6-methyl-5-nitropyrimidin-4(3H)-one with 2-propenyl bromide . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: Another related compound with a different ring structure and functional groups.
Uniqueness
2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one is unique due to its specific combination of methyl, amino, and nitro groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
77961-32-1 |
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Molecular Formula |
C10H10N6O3 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-[(2-methylpyrimidin-5-yl)methylamino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N6O3/c1-6-11-2-7(3-12-6)4-13-10-14-5-8(16(18)19)9(17)15-10/h2-3,5H,4H2,1H3,(H2,13,14,15,17) |
InChI Key |
ZKCGUSBZBJQXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)CNC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
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